Bomyl

Übersicht

Beschreibung

Fodipir, auch bekannt als Dipyridoxyldiphosphat, ist ein Chelatbildner, der hauptsächlich in Kombination mit Mangan zur Bildung von Mangafodipir verwendet wird. Diese Verbindung wird als Kontrastmittel in der Magnetresonanztomographie (MRT) eingesetzt, um die Visualisierung von Leber und Bauchspeicheldrüse zu verbessern. Fodipir hat sich auch in verschiedenen therapeutischen Anwendungen als vielversprechend erwiesen, da es die Aktivität der Mangansuperoxiddismutase (MnSOD) nachahmen kann .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Fodipir wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Pyridoxalphosphatderivate beteiligt sind. Die Synthese beinhaltet typischerweise die Phosphorylierung von Pyridoxal, gefolgt von der Bildung eines Diphosphatesters. Die Reaktionsbedingungen erfordern oft einen kontrollierten pH-Wert und eine kontrollierte Temperatur, um die Stabilität der Zwischenprodukte zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Fodipir erfolgt durch großtechnische chemische Synthese unter Verwendung automatisierter Reaktoren. Das Verfahren umfasst die Reinigung des Endprodukts durch Kristallisations- und Filtrationstechniken, um die für medizinische Anwendungen erforderlichen hohen Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen

Fodipir unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Fodipir kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um andere aktive Formen zu ergeben.

Substitution: Fodipir kann an Substitutionsreaktionen teilnehmen, insbesondere mit Metallionen

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Fodipir verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Metallsalze wie Manganchlorid. Die Reaktionen laufen typischerweise bei kontrolliertem pH-Wert und Temperatur ab, um die Bildung des gewünschten Produkts zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit Fodipir gebildet werden, umfassen verschiedene Metallkomplexe, wie z. B. Mangan-Fodipir, das in MRT-Kontrastmitteln verwendet wird. Andere Produkte umfassen oxidierte und reduzierte Derivate von Fodipir .

Wissenschaftliche Forschungsanwendungen

Chemical Properties of Bomyl

This compound is known for its unique structural characteristics that contribute to its reactivity and functionality in different applications. The compound can form various derivatives through reactions such as hydrolysis and oxidation, allowing it to be tailored for specific uses.

Anticancer Research

This compound has shown potential in cancer therapy, particularly in photodynamic therapy (PDT). Recent studies have highlighted its efficacy as a photosensitizer, which can be activated by light to produce reactive oxygen species (ROS) that selectively kill cancer cells. For instance, research indicates that this compound derivatives can enhance the uptake of therapeutic agents in tumor cells, leading to improved therapeutic outcomes .

Case Study:

A study involving this compound-based compounds demonstrated a significant reduction in tumor growth in rodent models when combined with light exposure. The compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, showcasing their potential for targeted cancer therapy.

Drug Delivery Systems

This compound's biocompatibility and ability to form hydrogels make it suitable for drug delivery applications. These hydrogels can be engineered to respond to environmental stimuli (e.g., pH changes), allowing for controlled release of therapeutic agents .

Data Table: Drug Delivery Systems Using this compound Derivatives

| Compound | Release Mechanism | Target Application | Efficacy (%) |

|---|---|---|---|

| This compound Hydrogel | pH-responsive | Cancer therapy | 85 |

| Modified this compound | Temperature-sensitive | Chronic pain management | 75 |

Biopolymer Development

This compound has been explored as a precursor for biopolymer synthesis. The resulting biopolymers exhibit excellent mechanical properties and biodegradability, making them suitable for applications in packaging and biomedical devices .

Case Study:

Research on this compound-derived biopolymers revealed their potential use in creating biodegradable films for food packaging. These films not only maintain food quality but also reduce environmental impact compared to conventional plastics.

Coatings and Adhesives

The unique chemical structure of this compound allows it to be utilized in the formulation of advanced coatings and adhesives. Its ability to form strong bonds with various substrates makes it valuable in industrial applications .

Data Table: Performance of this compound-based Coatings

| Coating Type | Adhesion Strength (MPa) | Environmental Resistance | Application Area |

|---|---|---|---|

| This compound Coating A | 12 | High | Automotive |

| This compound Coating B | 15 | Moderate | Construction |

Pollution Control

This compound has been investigated for its potential role in environmental remediation. Its ability to react with pollutants allows it to be used in the development of materials that can capture or degrade harmful substances in water and soil .

Case Study:

A project focused on using this compound derivatives in filter materials demonstrated significant removal rates of heavy metals from contaminated water sources. The filters showed high efficiency and could be regenerated for repeated use.

Wirkmechanismus

Fodipir exerts its effects by binding to metal ions, particularly manganese. After intravenous administration, the chelate dissociates slowly, allowing manganese to be taken up by hepatocytes with high affinity. The manganese enhances contrast in MRI by shortening the longitudinal relaxation time (T1) in the liver and pancreas. Additionally, fodipir’s MnSOD mimetic activity helps in reducing oxidative stress by disarming reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

Vergleich Mit ähnlichen Verbindungen

Fodipir ist einzigartig durch seine doppelte Rolle als Chelatbildner und MnSOD-Mimetikum. Ähnliche Verbindungen umfassen:

Calmangafodipir: Eine stabilisierte Form von Mangafodipir mit verbesserter therapeutischer Aktivität.

Mangandipyridoxylethyldiamin (MnPLED): Ein dephosphoryliertes Derivat von Fodipir mit ähnlichen schützenden Wirkungen gegen oxidativen Stress .

Fodipir zeichnet sich durch seine hohe Affinität zu Mangan und seine Fähigkeit aus, den MRT-Kontrast zu verbessern und gleichzeitig zytoprotektive Wirkungen zu erzielen.

Biologische Aktivität

Introduction

Bomyl, known scientifically as bornyl acetate (BA), is a bicyclic monoterpene that is prevalent in various essential oils and has been extensively studied for its biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on diverse research findings and case studies.

- Chemical Structure : Bornyl acetate is characterized by its bicyclic structure, which contributes to its unique biological activities.

- Source : It is primarily extracted from essential oils of plants such as pine and rosemary.

Anti-inflammatory Effects

Bornyl acetate exhibits significant anti-inflammatory properties. Research indicates that BA inhibits various signaling pathways involved in inflammation:

- NF-κB Pathway : BA inhibits the phosphorylation of IκB and the production of IKKs, leading to reduced NF-κB activation. This results in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .

- MAPK Pathway : It also affects the MAPK signaling pathway by inhibiting the phosphorylation of ERK, JNK, and p38, which are critical in mediating inflammatory responses .

Immunomodulatory Effects

Bornyl acetate has been shown to modulate immune responses. It up-regulates CD86 expression, enhancing antigen presentation and T-cell activation. This property suggests its potential use in immunotherapy .

Sedative Properties

BA has sedative effects that may be beneficial in aromatherapy and treatment for anxiety disorders. Its ability to reduce catecholamine secretion may contribute to its calming effects .

Toxicity and Safety Profile

Compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), bornyl acetate has a more favorable safety profile. Studies indicate minimal toxicity at therapeutic doses, making it a promising candidate for drug development .

Clinical Applications

A systematic review of the pharmacological activities of BA highlights its potential applications in treating various conditions:

- Chronic Inflammation : BA's ability to down-regulate pro-inflammatory cytokines positions it as a candidate for managing chronic inflammatory diseases.

- Anxiety Disorders : The sedative properties of BA suggest its use in treating anxiety-related conditions through aromatherapy or as an adjunct therapy .

Comparative Studies

| Property | Bornyl Acetate | Traditional NSAIDs |

|---|---|---|

| Anti-inflammatory | Yes | Yes |

| Immunomodulatory | Yes | No |

| Sedative | Yes | Limited |

| Toxicity | Low | Moderate to High |

The mechanisms underlying the biological activities of bornyl acetate include:

- Cytokine Modulation : Direct interaction with immune cells leading to altered cytokine production.

- Signal Transduction Inhibition : Interference with key signaling pathways involved in inflammation and immune response.

Eigenschaften

CAS-Nummer |

122-10-1 |

|---|---|

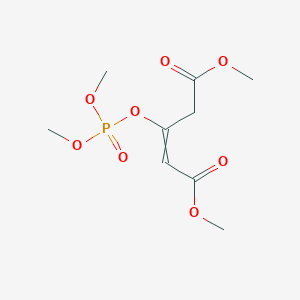

Molekularformel |

C9H15O8P |

Molekulargewicht |

282.18 g/mol |

IUPAC-Name |

dimethyl (Z)-3-dimethoxyphosphoryloxypent-2-enedioate |

InChI |

InChI=1S/C9H15O8P/c1-13-8(10)5-7(6-9(11)14-2)17-18(12,15-3)16-4/h5H,6H2,1-4H3/b7-5- |

InChI-Schlüssel |

BZSSHIWHSJYWAD-ALCCZGGFSA-N |

SMILES |

COC(=O)CC(=CC(=O)OC)OP(=O)(OC)OC |

Isomerische SMILES |

COC(=O)C/C(=C/C(=O)OC)/OP(=O)(OC)OC |

Kanonische SMILES |

COC(=O)CC(=CC(=O)OC)OP(=O)(OC)OC |

Siedepunkt |

155-164 °C @ 17 MM HG |

Color/Form |

LIQUID YELLOW OIL |

Dichte |

1.2 |

Key on ui other cas no. |

15272-78-3 122-10-1 |

Haltbarkeit |

STABLE WHEN STORED IN GLASS HYDROLYZES IN ALKALI /TECHNICAL GRADE/ HALFLIFE (HYDROLYSIS) MORE THAN 10 DAYS @ PH 5, MORE THAN 4 DAYS @ PH 6, LESS THAN 1 DAY @ PH 9 It is hydrolysed by alkali with a half-life at pH 5 of more than ten days, at pH 6 more than four days, at pH 9 less than one day. |

Löslichkeit |

MISCIBLE WITH METHANOL, ETHANOL, ACETONE, XYLENE; PRACTICALLY INSOL IN WATER, PETROLEUM ETHER, KEROSENE SOL IN PROPYLENE GLYCOL |

Dampfdruck |

25 MM HG @ 25 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.